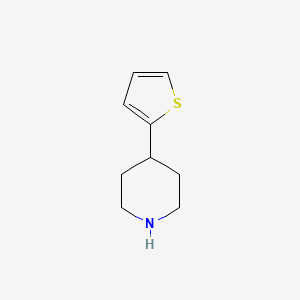

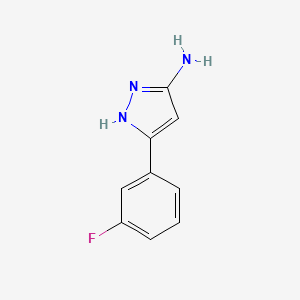

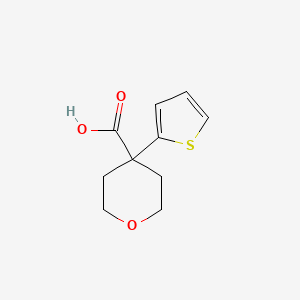

(2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-cyclopentyl-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-Chloro-6-ethoxy-quinolin-3-ylmethyl-cyclopentyl-amine is a derivative of the quinoline class, which is known for its diverse biological activities. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-HIV and antimicrobial properties. The specific compound is not directly mentioned in the provided papers, but its structure suggests it could be of interest in the realm of medicinal chemistry due to the presence of a quinoline core and functional groups that may contribute to its biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives can involve novel chemistries, as indicated by the research on 2-(aryl or heteroaryl)quinolin-4-amines . Although the exact synthesis of 2-Chloro-6-ethoxy-quinolin-3-ylmethyl-cyclopentyl-amine is not detailed, similar compounds have been synthesized using innovative approaches, which could potentially be applied to the synthesis of this compound. The synthesis of related compounds involves the use of specific reagents and conditions that could guide the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial in determining their biological activity. The quantitative structure-activity relationship (QSAR) analysis of similar compounds has provided guidelines for designing new active compounds . The presence of substituents on the quinoline core, such as the ethoxy group and the cyclopentylamine moiety in 2-Chloro-6-ethoxy-quinolin-3-ylmethyl-cyclopentyl-amine, would likely influence its biological activity and could be explored through QSAR studies.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are essential for their biological function and for the synthesis of more complex molecules. The cyclization of related compounds to form quinolin-8-ols or tetrahydroquinolin-8-ols involves the treatment with specific reagents and can proceed via radical intermediates . These reactions highlight the reactivity of the quinoline moiety and suggest potential pathways for the modification of 2-Chloro-6-ethoxy-quinolin-3-ylmethyl-cyclopentyl-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are characterized by various spectroscopic techniques, such as IR, NMR, and mass spectrometry . These properties are influenced by the molecular structure and substituents present on the quinoline core. The ethoxy and cyclopentylamine groups in the compound of interest would contribute to its unique physical and chemical properties, which could be elucidated using similar analytical methods.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound (2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-cyclopentyl-amine and its derivatives are primarily studied in the context of their synthesis and characterization. For example, Heiskell et al. (2005) focused on synthesizing and characterizing a series of alkyl and aryl-(4-methyl-6-nitro-quinolin-2-yl)amines, which share a similar structural framework with the compound (Heiskell et al., 2005).

Catalytic Applications

In catalysis, Paolucci et al. (2008) examined scandium complexes with ligands related to (2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-cyclopentyl-amine, demonstrating their efficacy in olefin polymerization (Paolucci et al., 2008).

Amination Reactions

The role of similar quinoline derivatives in amination reactions was explored by Garlapati et al. (2012), who synthesized 6-halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl) quinazolin-4(3H)-one derivatives and utilized them for amination reactions with various amines (Garlapati et al., 2012).

Biological Applications

In the context of biological applications, El-Gamal et al. (2016) synthesized novel quinoline derivatives bearing different heterocyclic moieties and evaluated their antimicrobial properties. This study indicates the potential biological significance of quinoline derivatives in developing antimicrobial agents (El-Gamal et al., 2016).

Green Chemistry Synthesis

Siddiqui and Khan (2014) described an eco-friendly and sustainable protocol for synthesizing new quinolinyl alkenes, which could be related to the environmental aspects of synthesizing compounds like (2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-cyclopentyl-amine (Siddiqui & Khan, 2014).

Eigenschaften

IUPAC Name |

N-[(2-chloro-6-ethoxyquinolin-3-yl)methyl]cyclopentanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O/c1-2-21-15-7-8-16-12(10-15)9-13(17(18)20-16)11-19-14-5-3-4-6-14/h7-10,14,19H,2-6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUQQAGTXHJHMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CNC3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

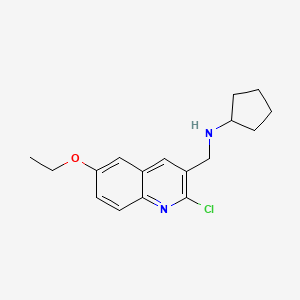

![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)

![[(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine](/img/structure/B1320118.png)

![Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide](/img/structure/B1320123.png)